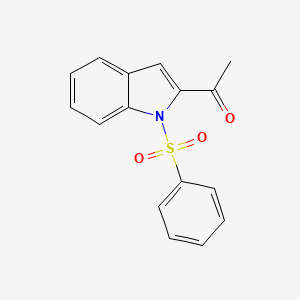
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetylating and sulfonylating agents. One common method is the Larock indole annulation reaction, which uses palladium(II) acetate, 1,1′-bis(diphenylphosphino) ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C to produce the desired indole derivative with high regioselectivity .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole, 2-acetyl-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors and enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication .
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)pyrrole: A heterocyclic building block used in various organic syntheses.
1-(Phenylsulfonyl)-2-indolylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is unique due to the presence of both acetyl and phenylsulfonyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with diverse biological activities.
Propiedades
Número CAS |
117966-22-0 |
|---|---|
Fórmula molecular |
C16H13NO3S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)indol-2-yl]ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-11H,1H3 |
Clave InChI |
XBQURWIIONNAKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


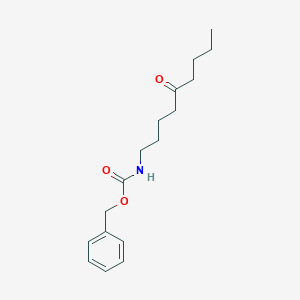
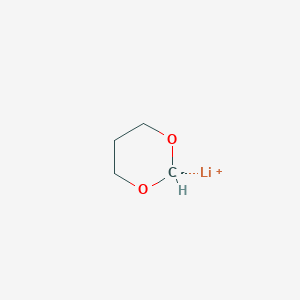
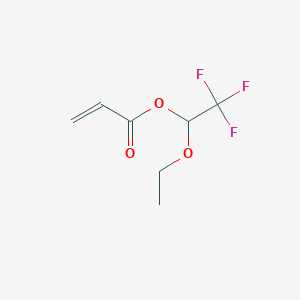
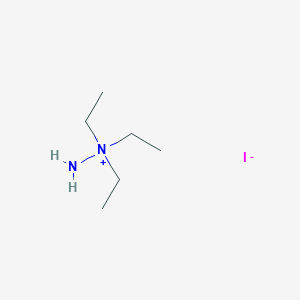
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
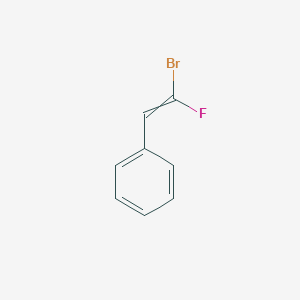
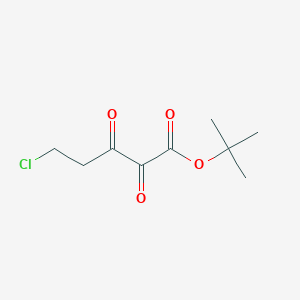
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
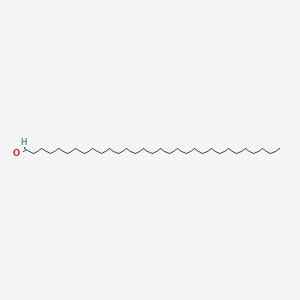
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
